An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Aminomethyl)-2-methyl Doxyl
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Aminomethyl)-2-methyl Doxyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the nitroxide spin label, 2-(Aminomethyl)-2-methyl Doxyl. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to facilitate its effective use in experimental settings.
Introduction: The Role of Nitroxide Spin Labels in Advanced Research
Nitroxide spin labels are stable organic free radicals that serve as powerful tools in the study of molecular structure and dynamics.[1] Their paramagnetic nature, stemming from an unpaired electron in the N-O bond, makes them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technique allows for the precise measurement of distances and the characterization of the local environment of the spin label. The stability of nitroxide radicals is typically enhanced by steric hindrance from adjacent bulky groups, such as methyl groups, which protect the radical center from reacting.[1][2]
Among the various classes of nitroxide spin labels, those based on a pyrrolidine ring, often referred to as PROXYL derivatives, are widely used. 2-(Aminomethyl)-2-methyl Doxyl, also known as 2-(Aminomethyl)-2-methyl-1-pyrrolidinyloxy, is a functionalized PROXYL derivative featuring a primary amine group. This functional group allows for its covalent attachment to biomolecules, making it a valuable tool for site-directed spin labeling (SDSL) studies of proteins and other macromolecules.[3]
Core Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of 2-(Aminomethyl)-2-methyl Doxyl is crucial for its effective application in experimental design.
| Property | Value | Source |
| CAS Number | 663610-75-1 | Santa Cruz Biotechnology |
| Molecular Formula | C₇H₁₅N₂O₂ | Santa Cruz Biotechnology |
| Molecular Weight | 159.21 g/mol | Santa Cruz Biotechnology |
Caption: Key identifying properties of 2-(Aminomethyl)-2-methyl Doxyl.
Stability and Reactivity: Nitroxide radicals, in general, are known for their relative stability. However, they can be susceptible to reduction in biological environments, which would lead to a loss of their paramagnetic properties and render them undetectable by EPR.[4] The rate of reduction is influenced by the local environment and the presence of reducing agents such as ascorbate.[5] The aminomethyl group of this particular spin label can undergo reactions typical of primary amines, such as nucleophilic addition and condensation, which are exploited for covalent labeling of target molecules. Nitroxides can also act as antioxidants by scavenging other free radicals.[6]
Synthesis of 2-(Aminomethyl)-2-methyl Doxyl
The synthesis of functionalized pyrrolidine-based nitroxides typically involves a multi-step process. While a specific, detailed protocol for the synthesis of 2-(Aminomethyl)-2-methyl Doxyl is not widely published, a general synthetic strategy can be inferred from related compounds. The synthesis of 2-aminomethyl-pyrrolidine, a precursor, can be achieved by reacting 2-pyrrolidone with a reactive benzylated compound.[1] Subsequent oxidation of the secondary amine in the pyrrolidine ring to a nitroxide radical would yield the final product.
A generalized synthetic pathway for 2-(Aminomethyl)-2-methyl Doxyl.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the primary technique for detecting and characterizing nitroxide spin labels. The EPR spectrum of a nitroxide radical is characterized by a three-line pattern due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus (I=1).[4] The shape and splitting of these lines are sensitive to the rotational motion and the polarity of the spin label's environment.
-
g-factor: ~2.005-2.006
-
Nitrogen hyperfine coupling constant (aN): ~14-16 Gauss
The precise values will depend on the specific conditions of the measurement, such as solvent and temperature.
Applications in Research and Drug Development
The primary application of 2-(Aminomethyl)-2-methyl Doxyl lies in its use as a spin label for site-directed spin labeling (SDSL) of biomolecules.
Site-Directed Spin Labeling (SDSL) of Proteins
The aminomethyl functional group allows for the covalent attachment of the spin label to specific amino acid residues in a protein, most commonly to the carboxyl groups of aspartic and glutamic acid or to the N-terminus through amide bond formation. This enables the study of:
-
Protein structure and conformation: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing valuable structural constraints.
-
Protein dynamics and conformational changes: Changes in the EPR spectrum of the attached spin label can reveal alterations in the local environment and dynamics of the protein upon ligand binding, folding, or interaction with other molecules.
Probing Biomolecular Interactions
The sensitivity of the EPR spectrum to the spin label's environment makes it a powerful tool for studying interactions between biomolecules. By labeling one molecule, changes in its EPR spectrum upon interaction with another molecule can provide information about the binding interface and any associated conformational changes.
Experimental Protocol: Covalent Labeling of a Protein
The following is a generalized protocol for the covalent labeling of a protein with 2-(Aminomethyl)-2-methyl Doxyl. The specific conditions will need to be optimized for the particular protein of interest.
Materials:
-
Purified protein with an accessible carboxyl group or N-terminus.
-
2-(Aminomethyl)-2-methyl Doxyl.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Reaction buffer (e.g., MES or phosphate buffer, pH 6.0-7.5).
-
Quenching solution (e.g., hydroxylamine or Tris buffer).
-
Dialysis or size-exclusion chromatography equipment for removal of excess label.
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer at a known concentration.
-
Activation of Carboxyl Groups (if targeting Asp/Glu):
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Spin Labeling Reaction:
-
Add a 10- to 100-fold molar excess of 2-(Aminomethyl)-2-methyl Doxyl to the activated protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction.
-
-
Removal of Excess Label:
-
Remove unreacted spin label by dialysis against a suitable buffer or by size-exclusion chromatography.
-
-
Verification of Labeling:
-
Confirm covalent attachment and determine the labeling efficiency using EPR spectroscopy and/or mass spectrometry.
-
Workflow for the covalent labeling of a protein with 2-(Aminomethyl)-2-methyl Doxyl.
Conclusion
2-(Aminomethyl)-2-methyl Doxyl is a valuable tool for researchers in various scientific disciplines, particularly in the fields of structural biology and drug development. Its ability to be site-specifically incorporated into biomolecules allows for detailed investigations of molecular structure, dynamics, and interactions using EPR spectroscopy. While specific physicochemical data for this compound is not extensively documented in publicly available literature, its general properties as a functionalized PROXYL nitroxide provide a solid foundation for its application in well-designed experiments. Careful optimization of labeling conditions and a thorough understanding of the principles of EPR are essential for obtaining high-quality, interpretable data.
References
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- Columbus, L., & Hubbell, W. L. (2004). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins.
- Kinoshita, Y., et al. (2010). In vivo evaluation of novel nitroxyl radicals with reduction stability. Free Radical Biology and Medicine, 49(11), 1703-1709.
- Morozov, D. A., et al. (2021). Highly Stable Nitroxide Spin Labels for Biophysical Research. MOSM2021 Proceedings.
- Cai, Y., et al. (2015). Microwave-Promoted Tin-Free Iminyl Radical Cyclization with TEMPO Trapping: A Practical Synthesis of 2-Acylpyrroles. Organic Letters, 17(3), 488-491.
- Kozlowska, J., & Szostak, M. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(22), 12491.
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- Jassoy, J. J., et al. (2020). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140501.
- Bleicken, S., et al. (2023). Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. The Journal of Physical Chemistry B, 127(30), 6649-6660.
- McHaourab, H. S., et al. (2011). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 752, 227-246.
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- Mitchell, J. B., et al. (2007). The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine, 42(11), 1589-1599.
- Kveder, M., et al. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(22), 12491.
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